molecular formula C14H15FN4O2 B2911573 1-(4-fluorophenyl)-3-(3-(6-oxopyridazin-1(6H)-yl)propyl)urea CAS No. 1105233-34-8

1-(4-fluorophenyl)-3-(3-(6-oxopyridazin-1(6H)-yl)propyl)urea

Cat. No.: B2911573
CAS No.: 1105233-34-8
M. Wt: 290.298
InChI Key: NPPZHQSEPPKSQN-UHFFFAOYSA-N
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Description

1-(4-Fluorophenyl)-3-(3-(6-oxopyridazin-1(6H)-yl)propyl)urea is a urea-based compound featuring a 4-fluorophenyl group and a pyridazinone moiety. Its structure consists of:

  • Urea backbone: The nitrogen atoms are substituted with (1) a 4-fluorophenyl group and (2) a propyl chain linked to a 6-oxopyridazin-1(6H)-yl group.
  • Pyridazinone ring: The pyridazinone (a six-membered ring with two adjacent nitrogen atoms and a ketone group) is substituted at position 3 with a 4-fluorophenyl group, as inferred from structural analogs in the literature .

Properties

IUPAC Name

1-(4-fluorophenyl)-3-[3-(6-oxopyridazin-1-yl)propyl]urea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H15FN4O2/c15-11-4-6-12(7-5-11)18-14(21)16-8-2-10-19-13(20)3-1-9-17-19/h1,3-7,9H,2,8,10H2,(H2,16,18,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NPPZHQSEPPKSQN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=O)N(N=C1)CCCNC(=O)NC2=CC=C(C=C2)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H15FN4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

290.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-(4-Fluorophenyl)-3-(3-(6-oxopyridazin-1(6H)-yl)propyl)urea typically involves multiple steps, starting with the preparation of the fluorophenyl group. The fluorophenyl group can be synthesized through the halogenation of phenyl compounds. Subsequently, the urea moiety is introduced through a reaction with an appropriate isocyanate or urea derivative. The final step involves the attachment of the pyridazinone ring, which can be achieved through cyclization reactions.

Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale chemical reactors and optimized reaction conditions to ensure high yield and purity. Continuous flow chemistry and other advanced techniques can be employed to enhance the efficiency and scalability of the synthesis process.

Chemical Reactions Analysis

Types of Reactions: 1-(4-Fluorophenyl)-3-(3-(6-oxopyridazin-1(6H)-yl)propyl)urea can undergo various chemical reactions, including:

  • Oxidation: The fluorophenyl group can be oxidized to form corresponding fluorophenol derivatives.

  • Reduction: Reduction reactions can be performed on the pyridazinone ring to produce reduced analogs.

  • Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the fluorophenyl group.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).

  • Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are typically used.

  • Substitution: Nucleophiles like amines and alcohols can be used for substitution reactions, often in the presence of a base.

Major Products Formed:

  • Oxidation: Fluorophenol derivatives.

  • Reduction: Reduced pyridazinone derivatives.

  • Substitution: Substituted fluorophenyl derivatives.

Scientific Research Applications

1-(4-Fluorophenyl)-3-(3-(6-oxopyridazin-1(6H)-yl)propyl)urea has several scientific research applications:

  • Chemistry: It can be used as a building block for the synthesis of more complex organic compounds.

  • Biology: The compound may serve as a probe or inhibitor in biological studies, particularly in enzyme inhibition assays.

  • Industry: Use in the production of advanced materials and chemical intermediates.

Mechanism of Action

The mechanism by which 1-(4-Fluorophenyl)-3-(3-(6-oxopyridazin-1(6H)-yl)propyl)urea exerts its effects involves interactions with specific molecular targets and pathways. The fluorophenyl group can interact with enzymes or receptors, leading to modulation of biological processes. The urea moiety may form hydrogen bonds with biological macromolecules, influencing their activity.

Comparison with Similar Compounds

Key Observations:

Substituent Effects on the Urea Phenyl Group: The 4-fluorophenyl group in the target compound contrasts with analogs featuring chlorine (CAS 1058241-53-4) or methoxy groups (CAS 1058175-25-9). Fluorine enhances lipophilicity and metabolic stability compared to bulkier substituents like methoxy .

Pyridazinone Substituent Variations: The 4-fluorophenyl group on the pyridazinone in the target compound differs from the 4-chlorophenyl in analogs (CAS 1058175-25-9 and 1058175-20-4). Fluorine’s smaller size and higher electronegativity may improve binding affinity in hydrophobic pockets compared to chlorine .

Research Implications and Hypothetical Activity

While pharmacological data for the target compound are unavailable, insights can be drawn from structural analogs:

  • Metabolic Stability : Fluorine substitution (as in the target) typically reduces oxidative metabolism, enhancing half-life compared to chlorine- or methoxy-containing compounds .
  • Binding Affinity: The 4-fluorophenyl group on both the urea and pyridazinone may synergize to optimize interactions with target enzymes or receptors, as seen in related urea-based kinase inhibitors.
  • Toxicity Profile : The absence of reactive groups (e.g., chloro in CAS 1058175-20-4) in the target compound could lower off-target toxicity .

Biological Activity

1-(4-fluorophenyl)-3-(3-(6-oxopyridazin-1(6H)-yl)propyl)urea is a compound of interest due to its potential biological activities, particularly in pharmacology. This article reviews its biological activity, focusing on its mechanisms, effects on various biological targets, and relevant case studies.

  • Molecular Formula: C19H21FN4O4
  • Molecular Weight: 388.39 g/mol
  • CAS Number: 922971-00-4

The compound exhibits a range of biological activities attributed to its structural components, particularly the fluorophenyl and oxopyridazine moieties. These groups are known to interact with various biological targets, including enzymes and receptors involved in inflammation and cancer progression.

Key Biological Targets:

  • Cyclooxygenase (COX) Inhibition:
    • The compound has been evaluated for its inhibitory effect on COX enzymes, which play a critical role in the inflammatory process. Studies indicate that similar pyridazine derivatives can selectively inhibit COX-2 over COX-1, suggesting potential anti-inflammatory properties .
  • Lipoxygenase (LOX) Inhibition:
    • Compounds related to this structure have shown activity against LOX enzymes, which are involved in leukotriene synthesis. This inhibition can lead to reduced inflammation and pain, making it a candidate for anti-inflammatory therapies .
  • Anticancer Activity:
    • Preliminary studies indicate that derivatives of this compound may exhibit cytotoxic effects against various cancer cell lines by inducing apoptosis and inhibiting cell proliferation. The specific pathways involved require further elucidation through detailed mechanistic studies.

Biological Activity Data

The following table summarizes the biological activity data for this compound and related compounds:

Biological Activity Target IC50 Value (µM) Reference
COX-2 InhibitionCOX-20.05 - 0.14
LOX InhibitionLOX2 - 7
CytotoxicityVarious Cancer CellsVaries

Study 1: Anti-inflammatory Effects

A study conducted on pyridazine-based sulfonamides highlighted the anti-inflammatory effects of compounds structurally similar to this compound. The results demonstrated significant inhibition of COX-2 with minimal effects on COX-1, indicating a favorable safety profile for long-term use in inflammatory conditions .

Study 2: Anticancer Potential

Research on related compounds revealed that they could induce apoptosis in leukemia cell lines, suggesting that the oxopyridazine moiety may play a crucial role in anticancer activity. Further investigations are needed to confirm these findings and explore the underlying mechanisms .

Q & A

Q. What are the recommended synthetic routes for 1-(4-fluorophenyl)-3-(3-(6-oxopyridazin-1(6H)-yl)propyl)urea, and how can reaction yields be optimized?

  • Methodological Answer : A stepwise approach is typically employed:

Synthesize the 4-fluorophenyl urea fragment via condensation of 4-fluoroaniline with an appropriate isocyanate.

Prepare the pyridazinone-propyl fragment through cyclization of γ-ketoesters with hydrazine derivatives.

Couple the fragments using a nucleophilic substitution or Mitsunobu reaction.
Yield optimization involves adjusting reaction conditions (e.g., temperature, solvent polarity, and catalysts like DMAP). For example, highlights urea formation under anhydrous conditions with catalytic triethylamine, improving purity . Monitoring intermediates via TLC or HPLC ensures reaction progress.

Q. Which spectroscopic techniques are critical for structural characterization of this compound?

  • Methodological Answer :
  • 1H/13C NMR : Confirm regiochemistry of the urea linkage and pyridazinone ring. Aromatic protons in the 4-fluorophenyl group appear as doublets (J = 8–9 Hz) due to para-fluorine coupling .
  • High-resolution mass spectrometry (HRMS) : Validate molecular formula (e.g., [M+H]+ ion matching calculated mass).
  • FT-IR : Identify urea C=O stretches (~1640–1680 cm⁻¹) and pyridazinone N-H stretches (~3200 cm⁻¹) .
  • X-ray crystallography (if crystals are obtainable): Resolve stereochemical ambiguities, as demonstrated in for structurally related benzimidazole derivatives .

Q. How can researchers design a preliminary bioactivity screen for this compound?

  • Methodological Answer : Prioritize assays based on structural analogs:
  • Antimicrobial Activity : Follow ’s protocol using broth microdilution (MIC against S. aureus, E. coli) and disc diffusion for fungal strains (e.g., C. albicans) .
  • Cytotoxicity : Use MTT assays on cancer cell lines (e.g., HeLa, MCF-7) and non-cancerous lines (e.g., HEK-293) to assess selectivity .
  • Enzyme Inhibition : Screen against kinases or proteases (e.g., serine proteases in ) using fluorogenic substrates .

Advanced Research Questions

Q. What strategies can resolve contradictions in reported bioactivity data across studies?

  • Methodological Answer :
  • Standardize Assay Conditions : Control variables like solvent (DMSO concentration ≤1%), cell passage number, and incubation time.
  • Dose-Response Validation : Perform IC50/EC50 curves in triplicate to confirm potency thresholds.
  • Off-Target Profiling : Use proteome-wide approaches (e.g., thermal shift assays or affinity chromatography) to identify unintended targets, as in ’s study of urea-based protease inhibitors .
  • Meta-Analysis : Compare data with structurally similar compounds (e.g., ’s fluorophenyl-pyrrolidinecarboxamide) to identify trends in substituent effects .

Q. How can computational methods elucidate the compound’s mechanism of action?

  • Methodological Answer :
  • Molecular Docking : Use AutoDock Vina or Schrödinger to model binding to hypothesized targets (e.g., kinases or proteases). ’s urea derivative showed high affinity for serine protease active sites, guided by hydrogen bonding with amidine groups .
  • Molecular Dynamics (MD) Simulations : Simulate ligand-protein complexes (50–100 ns) to assess stability of binding poses and solvent interactions.
  • QSAR Modeling : Corrogate substituent effects (e.g., fluorine’s electronegativity) with bioactivity data to predict optimized analogs.

Q. What methodologies are suitable for studying the compound’s pharmacokinetics (PK) in vivo?

  • Methodological Answer :
  • ADME Profiling :
  • Absorption : Caco-2 cell monolayer assays to predict intestinal permeability.
  • Metabolism : Incubate with liver microsomes (human/rat) and analyze metabolites via LC-MS/MS.
  • Excretion : Radiolabel the compound (14C/3H) and track elimination routes in rodent models.
  • Pharmacokinetic Modeling : Use non-compartmental analysis (NCA) to calculate AUC, t1/2, and clearance rates. ’s fluorophenyl-pyran derivatives provide a template for PK study design .

Q. How can structure-activity relationship (SAR) studies guide further optimization?

  • Methodological Answer :
  • Fragment Replacement : Modify the pyridazinone ring (e.g., substitute oxygen with sulfur) or vary the propyl linker length. ’s pyridazine-methyl analogs showed enhanced solubility when substituents were adjusted .
  • Bioisosteric Substitution : Replace the urea moiety with carbamate or thiourea groups to improve metabolic stability.
  • Pharmacophore Mapping : Identify critical hydrogen bond donors/acceptors using software like MOE or Discovery Studio.

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